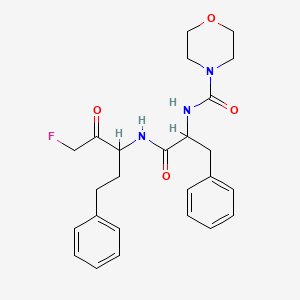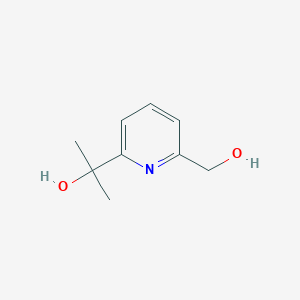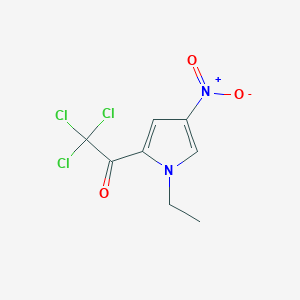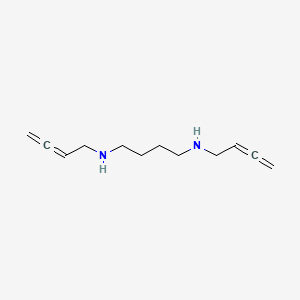
Mu-Phe-hPhe-FMK
Overview
Description
These intracellular proteinases, active at slightly acidic pH, play a crucial role in lysosomal protein catabolism . The compound is widely used in scientific research due to its ability to inhibit specific cysteine proteases.
Mechanism of Action
Target of Action
Mu-Phe-hPhe-FMK is primarily targeted towards cathepsins B and L , which are intracellular proteinases . These thiol proteinases play a crucial role in lysosomal protein catabolism . Cathepsin B is a lysosomal cysteine protease involved in cellular protein turnover . It exhibits both endopeptidase and peptidyldipeptidase activity . Cathepsin L, on the other hand, is the most powerful of the lysosomal proteinases and has a higher specific activity than cathepsin B in the degradation of physiological protein substrates .
Mode of Action
This compound acts as an irreversible inhibitor of cathepsins B and L . The compound’s FMK group covalently bonds to the –SH of an adjacent cysteine residue on the target protein, resulting in irreversible inhibition . It is non-cytotoxic .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve lysosomal protein catabolism . By inhibiting cathepsins B and L, the compound disrupts the normal functioning of these proteinases, thereby affecting the breakdown of proteins within the lysosomes .
Pharmacokinetics
This compound is cell-permeable, which allows it to easily enter cells and exert its inhibitory effects . It is typically prepared as a 20 mM stock solution in dry DMSO . The compound is stable for 6-8 months when stored in frozen aliquots at -20 °C .
Result of Action
The inhibition of cathepsins B and L by this compound can have several molecular and cellular effects. For instance, cathepsin B has been implicated in several pathological conditions including arthritis and tumor metastasis . Therefore, its inhibition could potentially impact these conditions. Similarly, the inhibition of cathepsin L, which can generate kinins from high and low molecular weight kininogens in vitro , could affect kinin production.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For example, cathepsins B and L, the targets of this compound, are active at slightly acidic pH . Therefore, changes in cellular pH could potentially affect the compound’s efficacy. Similarly, the stability of this compound can be affected by temperature, as indicated by the recommended storage conditions .
Biochemical Analysis
Biochemical Properties
Mu-Phe-hPhe-FMK interacts with cysteine proteases such as cathepsin B and cathepsin L . These enzymes are active at slightly acidic pH and play a role in lysosomal protein catabolism . The interaction between this compound and these enzymes is characterized by the irreversible inhibition of the enzymes, which occurs when the FMK group covalently bonds to the –SH of an adjacent cysteine residue on the target protein .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cathepsins B and L, which are involved in cellular protein turnover . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The FMK group in this compound is responsible for the irreversible inhibition of cathepsins B and L .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .
Metabolic Pathways
This compound is involved in the metabolic pathways of cathepsins B and L . It interacts with these enzymes and can affect metabolic flux or metabolite levels .
Preparation Methods
Mu-Phe-hPhe-FMK is synthesized through a series of chemical reactions involving the coupling of N-Morpholineurea, phenylalanine, and homophenylalanine with a fluoromethyl ketone group. The preparation involves the following steps:
Coupling Reaction: The initial step involves the coupling of N-Morpholineurea with phenylalanine and homophenylalanine.
Fluoromethyl Ketone Addition: The fluoromethyl ketone group is then introduced to the coupled product.
Purification: The final product is purified using techniques such as chromatography to achieve a purity of ≥98%.
For industrial production, the compound is prepared in large-scale reactors under controlled conditions to ensure consistency and high yield. The stock solutions are typically prepared in dry DMSO and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Mu-Phe-hPhe-FMK undergoes several types of chemical reactions:
Inhibition Reaction: The primary reaction is the irreversible inhibition of cysteine proteases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its primary applications.
Substitution: Substitution reactions can occur, particularly involving the fluoromethyl ketone group.
Common reagents used in these reactions include DMSO, urea, and various coupling agents. The major products formed are typically the inhibited protease complexes .
Scientific Research Applications
Mu-Phe-hPhe-FMK has a wide range of applications in scientific research:
Comparison with Similar Compounds
Mu-Phe-hPhe-FMK is unique due to its high specificity and irreversible inhibition of cathepsins B and L. Similar compounds include:
Z-Phe-AlaCH2F: Another cysteine protease inhibitor with similar substrate specificity.
Ac-DVAD-fmk: A tetrapeptidyl fluoromethyl ketone used to study caspase isoforms.
These compounds share the common feature of inhibiting cysteine proteases but differ in their specific targets and applications.
Properties
IUPAC Name |
N-[1-[(1-fluoro-2-oxo-5-phenylpentan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O4/c26-18-23(30)21(12-11-19-7-3-1-4-8-19)27-24(31)22(17-20-9-5-2-6-10-20)28-25(32)29-13-15-33-16-14-29/h1-10,21-22H,11-18H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSXOQSYRMGNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621310 | |
| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155149-67-0 | |
| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)


